Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate
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Overview
Description
Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a pyrrolidine ring, and a carbamate functional group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and carbamate bonds. Common synthetic routes may include:
Protection of the amino group: Using a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group.
Formation of the pyrrolidine ring: Cyclization reactions to form the pyrrolidine ring.
Amide bond formation: Coupling reactions to form the amide bond between the amino acid and the pyrrolidine ring.
Carbamate formation: Reaction of the amine with isopropyl chloroformate to form the carbamate group.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of flow chemistry techniques to enhance reaction efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis process, making it more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine and alcohol.
Scientific Research Applications
Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(tert-butyl)carbamate
- Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate
Uniqueness
Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds. Its isopropyl carbamate group may offer different reactivity and interaction profiles, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(15(3)4)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,21H2,1-4H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXPQBLXKEHFS-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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